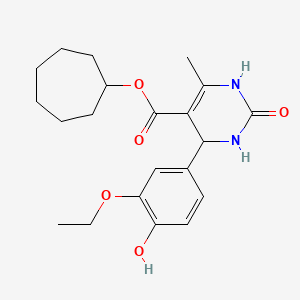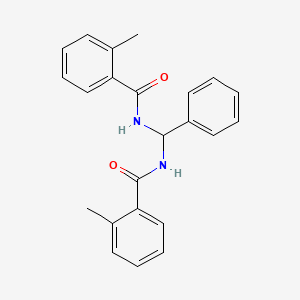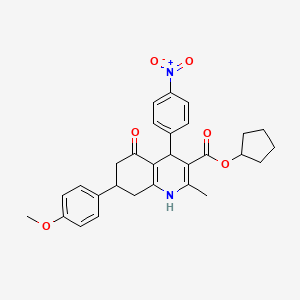![molecular formula C17H19N3O3S B5211362 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5211362.png)
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, also known as PIPES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative that is commonly used as a buffer in biochemical experiments. PIPES is widely used in molecular biology, biochemistry, and other related fields due to its ability to maintain the pH of solutions even under extreme conditions.
Mécanisme D'action
The mechanism of action of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily related to its ability to maintain the pH of solutions. This compound has a pKa value of 7.5, which allows it to act as an effective buffer at physiological pH. This compound can also act as a chelating agent due to the presence of the sulfonamide group, which can bind to metal ions.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that has minimal effects on biochemical and physiological processes. It does not interfere with enzymatic activity or protein function. This compound is also compatible with various cell types and can maintain the pH of cell culture media without affecting cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is its ability to maintain the pH of solutions even under extreme conditions. This compound is also compatible with various analytical techniques and can be easily synthesized in the laboratory. However, this compound has some limitations, such as its inability to buffer at low pH values and its limited solubility in water.
Orientations Futures
There are several future directions for the use of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide in scientific research. One potential application is the use of this compound in the synthesis of novel pharmaceutical compounds. This compound can also be modified to improve its buffering capacity and solubility. Additionally, this compound can be used in the development of new analytical techniques for the detection of metal ions.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has significant applications in scientific research. This compound is primarily used as a buffer in biochemical experiments and can maintain the pH of solutions even under extreme conditions. This compound has minimal effects on biochemical and physiological processes and is compatible with various analytical techniques. However, this compound has some limitations, such as its inability to buffer at low pH values and its limited solubility in water. There are several future directions for the use of this compound in scientific research, including its use in the synthesis of novel pharmaceutical compounds and the development of new analytical techniques.
Méthodes De Synthèse
The synthesis of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide involves the reaction of 4-aminobenzamide and 4-phenylpiperazine in the presence of sulfuric acid. This reaction results in the formation of this compound, which can be purified through recrystallization or column chromatography. The purity of this compound can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily used as a buffer in biochemical experiments. It is commonly used in molecular biology techniques such as electrophoresis, protein purification, and enzymatic assays. This compound is also used in cell culture experiments as it can maintain the pH of the cell culture media. Additionally, this compound is used in the synthesis of various pharmaceutical compounds.
Propriétés
IUPAC Name |
4-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-17(21)14-6-8-16(9-7-14)24(22,23)20-12-10-19(11-13-20)15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQCHQLQMTKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid](/img/structure/B5211280.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)

![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5211302.png)
![N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)

![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)

![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
